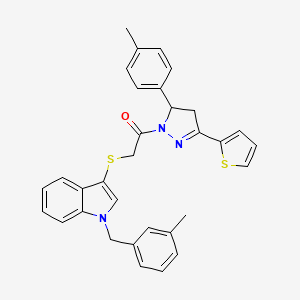![molecular formula C21H20N2O2 B2914343 {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 878688-67-6](/img/structure/B2914343.png)
{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a naphthalene ring, a benzodiazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the condensation of an appropriate 1,2-diaminobenzene derivative with propionic acid, yielding the benzimidazole intermediate upon heating.
Alkylation: The benzimidazole intermediate is then alkylated by reacting with dibromoalkane to form N-(bromoalkyl)benzimidazole.
Coupling with Naphthalen-2-yloxy Propyl Group: The final step involves coupling the N-(bromoalkyl)benzimidazole with naphthalen-2-yloxy propyl group under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets. For instance, it has been shown to target the cytochrome bc1 oxidase of the electron transport chain in Mycobacterium tuberculosis, leading to the inhibition of bacterial respiration . This compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyalkylbenzimidazoles: These compounds share a similar benzimidazole core structure and have been studied for their antimicrobial properties.
Naphthalen-2-yloxy Derivatives: Compounds with the naphthalen-2-yloxy group exhibit similar chemical reactivity and biological activities.
Uniqueness
{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is unique due to its combination of the naphthalene ring, benzimidazole ring, and methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-15-21-22-19-8-3-4-9-20(19)23(21)12-5-13-25-18-11-10-16-6-1-2-7-17(16)14-18/h1-4,6-11,14,24H,5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTFNHPQJLZTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=CC=CC=C4N=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2914261.png)
![3-[(furan-2-yl)methanesulfonyl]-1-(3,4,5-trimethoxybenzoyl)pyrrolidine](/img/structure/B2914263.png)
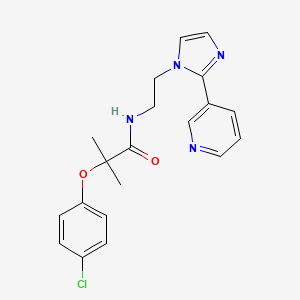
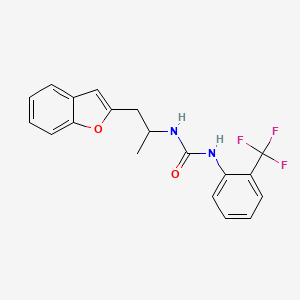

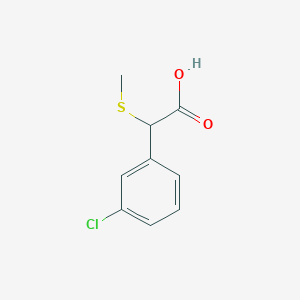
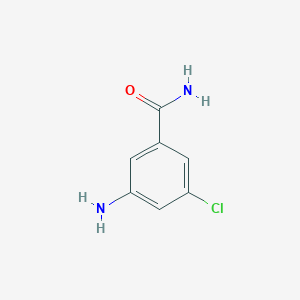

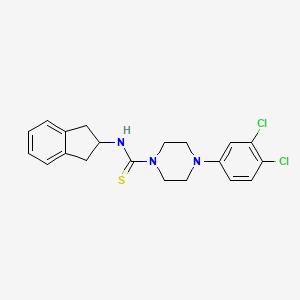
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-2-carboxamide](/img/structure/B2914277.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2914278.png)
![4-[4-(dimethylamino)phenyl]-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2914279.png)
![(2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B2914281.png)
